Cas no 1150271-30-9 (1-(2-(4-Bromophenoxy)ethyl)pyrazole)

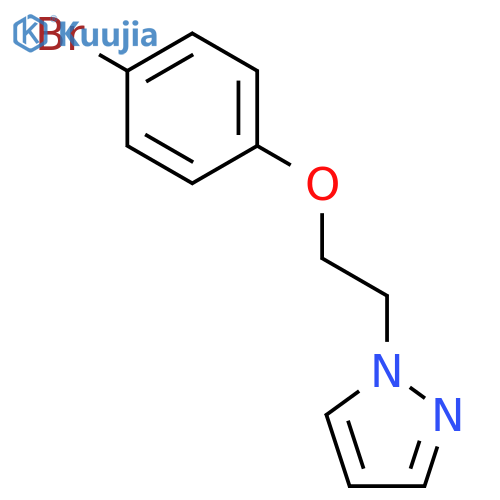

1150271-30-9 structure

商品名:1-(2-(4-Bromophenoxy)ethyl)pyrazole

CAS番号:1150271-30-9

MF:C11H11BrN2O

メガワット:267.121841669083

MDL:MFCD11855961

CID:857421

PubChem ID:46739423

1-(2-(4-Bromophenoxy)ethyl)pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(2-(4-BROMOPHENOXY)ETHYL)PYRAZOLE

- 1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole

- 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole

- 4-[2-(1H-Pyrazol-1-yl)ethoxy]bromobenzene

- 1-[2-(4-bromophenoxy)ethyl]pyrazole

- 1150271-30-9

- DB-362671

- MFCD11855961

- AKOS010753246

- DTXSID30675028

- AS-43049

- BRGYKVOROQGFLJ-UHFFFAOYSA-N

- SCHEMBL15300912

- AWB27130

- 1H-Pyrazole, 1-[2-(4-bromophenoxy)ethyl]-

- CS-0212149

- 1-(2-(4-Bromophenoxy)ethyl)pyrazole

-

- MDL: MFCD11855961

- インチ: InChI=1S/C11H11BrN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2

- InChIKey: BRGYKVOROQGFLJ-UHFFFAOYSA-N

- ほほえんだ: C1=CN(CCOC2=CC=C(C=C2)Br)N=C1

計算された属性

- せいみつぶんしりょう: 266.00500

- どういたいしつりょう: 266.00548g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 27Ų

じっけんとくせい

- PSA: 27.05000

- LogP: 2.72460

1-(2-(4-Bromophenoxy)ethyl)pyrazole セキュリティ情報

1-(2-(4-Bromophenoxy)ethyl)pyrazole 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(2-(4-Bromophenoxy)ethyl)pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188858-5g |

1-(2-(4-bromophenoxy)ethyl)-1H-pyrazole |

1150271-30-9 | 95% | 5g |

$473 | 2023-02-03 | |

| abcr | AB273377-1 g |

1-(2-(4-Bromophenoxy)ethyl)pyrazole; 98% |

1150271-30-9 | 1g |

€121.60 | 2022-03-03 | ||

| Apollo Scientific | OR17038-5g |

1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole |

1150271-30-9 | 5g |

£515.00 | 2023-09-02 | ||

| TRC | B687293-250mg |

1-(2-(4-Bromophenoxy)ethyl)pyrazole |

1150271-30-9 | 250mg |

$ 69.00 | 2023-04-18 | ||

| Apollo Scientific | OR17038-1g |

1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole |

1150271-30-9 | 1g |

£135.00 | 2023-09-02 | ||

| Chemenu | CM188858-250mg |

1-(2-(4-bromophenoxy)ethyl)-1H-pyrazole |

1150271-30-9 | 95% | 250mg |

$64 | 2023-02-03 | |

| abcr | AB273377-1g |

1-(2-(4-Bromophenoxy)ethyl)pyrazole, 98%; . |

1150271-30-9 | 98% | 1g |

€144.00 | 2024-04-20 | |

| TRC | B687293-100mg |

1-(2-(4-Bromophenoxy)ethyl)pyrazole |

1150271-30-9 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Chemenu | CM188858-1g |

1-(2-(4-bromophenoxy)ethyl)-1H-pyrazole |

1150271-30-9 | 95% | 1g |

$159 | 2023-02-03 | |

| Alichem | A049002616-25g |

1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole |

1150271-30-9 | 95% | 25g |

$593.84 | 2023-09-04 |

1-(2-(4-Bromophenoxy)ethyl)pyrazole 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1150271-30-9 (1-(2-(4-Bromophenoxy)ethyl)pyrazole) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1150271-30-9)1-(2-(4-Bromophenoxy)ethyl)pyrazole

清らかである:99%

はかる:5g

価格 ($):255.0